molecular formula C19H17N5O2S B11254105 3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide

3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide

Cat. No.: B11254105
M. Wt: 379.4 g/mol
InChI Key: KNHMVNAWRIJCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-PHENYLPROPANAMIDE is a complex organic compound that features a benzimidazole moiety, an oxadiazole ring, and a phenylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-PHENYLPROPANAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole moiety, followed by the introduction of the oxadiazole ring. The final step involves the coupling of the phenylpropanamide group. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-PHENYLPROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-PHENYLPROPANAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-PHENYLPROPANAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring may contribute to the compound’s stability and binding affinity. The phenylpropanamide group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]BENZONITRILE
  • 3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-N’-HYDROXYBENZENE-1-CARBOXIMIDAMIDE
  • 3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]BENZENE-1-CARBOXIMIDAMIDE

Uniqueness

The uniqueness of 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-PHENYLPROPANAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both benzimidazole and oxadiazole rings in a single molecule is relatively rare and can lead to unique interactions with biological targets .

Properties

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

3-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide

InChI

InChI=1S/C19H17N5O2S/c25-17(20-13-6-2-1-3-7-13)10-11-18-23-16(24-26-18)12-27-19-21-14-8-4-5-9-15(14)22-19/h1-9H,10-12H2,(H,20,25)(H,21,22)

InChI Key

KNHMVNAWRIJCCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.